1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy-

説明

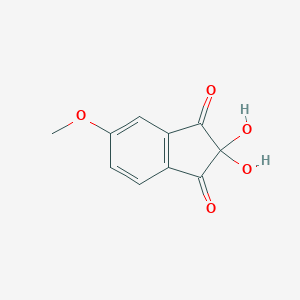

1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- (CAS: 304671-58-7) is a substituted indandione derivative with the molecular formula C₁₀H₁₀O₆ and a monohydrate structure. Its core framework consists of a bicyclic indene system fused with two ketone groups at positions 1 and 2. The substituents include two hydroxyl groups at position 2 and a methoxy group at position 5 (Figure 1) .

Notably, its hydrate form (monohydrate) is registered under CAS 304671-58-7, distinguishing it from anhydrous derivatives.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- typically involves multi-step organic reactions. Common starting materials include indene derivatives, which undergo various functional group transformations such as hydroxylation and methoxylation under controlled conditions. Catalysts and reagents like palladium, copper, and specific organic solvents are often employed to facilitate these reactions.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale organic synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and pH, is crucial to maximize yield and purity.

化学反応の分析

Types of Reactions

1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction to lower oxidation states using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents include strong acids, bases, and specific organic solvents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.

科学的研究の応用

Introduction to 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy

1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy, commonly known as Ninhydrin , is an organic compound with the formula C10H8O5. It is recognized for its significant applications in various scientific fields, particularly in analytical chemistry and biochemistry. This compound is primarily used as a reagent for the detection of amino acids and proteins due to its ability to react with primary amines, producing colored derivatives that can be quantitatively analyzed.

Analytical Chemistry

Ninhydrin is widely utilized in analytical chemistry for the following purposes:

- Amino Acid Detection : It serves as a colorimetric reagent for the detection and quantification of amino acids. Upon reaction with amino acids, Ninhydrin produces a deep blue or purple color that can be measured spectrophotometrically at nm .

- Protein Analysis : It is used in the qualitative analysis of proteins. Most amino acids react with Ninhydrin except for proline, which requires alternative methods for detection. The compound is also employed in chromatographic techniques to visualize amino acids on TLC plates .

Forensic Science

Ninhydrin has significant applications in forensic science:

- Fingerprint Detection : It is commonly used to develop latent fingerprints on porous surfaces. The amino acids present in sweat react with Ninhydrin, resulting in visible colored prints . This method enhances the ability to recover fingerprints from various surfaces effectively.

Biochemical Research

In biochemical research, Ninhydrin plays a crucial role:

- Kaiser Test : This test monitors deprotection during solid-phase peptide synthesis by indicating successful coupling through color changes .

- Stable Isotope Analysis : Ninhydrin has been utilized to release carboxyl carbons from amino acids for stable isotope analysis in archaeological studies, aiding in dietary reconstructions from ancient remains .

Environmental Science

Ninhydrin is also applied in environmental studies:

- Soil Analysis : It assists in detecting ammonium ions in soil samples. A dramatic purple color indicates the presence of ammonium ions when treated with Ninhydrin .

Case Study 1: Fingerprint Detection

In a forensic investigation involving latent fingerprints on paper, Ninhydrin was applied to enhance visibility. The reaction produced distinct purple prints that were subsequently analyzed for DNA extraction. This method demonstrated high sensitivity and reliability for fingerprint recovery.

Case Study 2: Amino Acid Quantification

A study aimed at quantifying amino acids in food samples utilized Ninhydrin as a derivatization agent following chromatographic separation. The results indicated that the method provided accurate quantification of essential amino acids with minimal interference from non-target compounds.

作用機序

The mechanism of action of 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- involves its interaction with specific molecular targets and pathways. These may include enzyme inhibition, receptor binding, or modulation of cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms.

類似化合物との比較

Structural Analogues within the Indandione Family

1H-Indene-1,3(2H)-dione (CAS: 606-23-5)

- Molecular Formula : C₉H₆O₂

- Physicochemical Properties :

1H-Indene-1,3(2H)-dione, 2,2'-(1,3-phenylene)bis[4,5-dimethoxy] (CAS: 28622-39-1)

- Molecular Formula : C₂₈H₂₂O₈

- Key Differences :

- Predicted Properties :

Functional Analogues: Substituted Benzenediacetic Acids

2,5-Dihydroxy-1,4-Benzenediacetic Acid (CAS: 5488-16-4)

- Molecular Formula : C₁₀H₁₀O₆

- Key Differences :

- Applications : Used in coordination chemistry and as a precursor for polymers, highlighting divergent utility compared to indandiones .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Predicted pKa | Boiling Point (°C) |

|---|---|---|---|---|---|

| 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- (hydrate) | 304671-58-7 | C₁₀H₁₀O₆ | 238.19 | 6.89±0.20 | N/A |

| 1H-Indene-1,3(2H)-dione | 606-23-5 | C₉H₆O₂ | 146.14 | N/A | N/A |

| 2,2'-(1,3-Phenylene)bis[4,5-dimethoxy] derivative | 28622-39-1 | C₂₈H₂₂O₈ | 486.47 | N/A | 728.8±60.0 |

| 2,5-Dihydroxy-1,4-benzenediacetic acid | 5488-16-4 | C₁₀H₁₀O₆ | 226.18 | ~2–4 | N/A |

Notes:

- Predicted pKa for the target compound aligns with hydroxyl group acidity, contrasting with carboxylic acid derivatives .

Research Findings and Analytical Considerations

- Structural Characterization: Advanced techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for differentiating substituent patterns in indandiones, as seen in studies on cathinone derivatives .

- Synthetic Challenges : The methoxy and hydroxyl groups in the target compound may complicate synthesis due to regioselectivity and protection/deprotection requirements, unlike unsubstituted indandiones .

- Thermal Stability : The biphenyl dimethoxy derivative’s high predicted boiling point (~728°C) suggests enhanced thermal stability compared to simpler indandiones, likely due to increased aromaticity .

生物活性

1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- (commonly referred to as "compound") is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by an indene ring fused with a dione moiety and hydroxyl and methoxy substituents. The presence of these functional groups significantly influences its biological activity.

Structural Formula

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 192.17 g/mol |

| Melting Point | 215-218 °C |

| Solubility | Soluble in ethanol and DMSO |

Antioxidant Activity

Research indicates that the compound exhibits antioxidant properties , which are essential for mitigating oxidative stress in biological systems. A study demonstrated that it effectively scavenges free radicals, contributing to cellular protection against oxidative damage .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. In vitro studies suggest that it inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The selectivity towards COX-2 over COX-1 indicates a potential for reduced side effects compared to traditional NSAIDs .

Antimicrobial Properties

The antimicrobial activity of the compound has been explored through various studies. It has demonstrated efficacy against several bacterial strains, including both Gram-positive and Gram-negative organisms. A notable study isolated metabolites from endophytic fungi that exhibited similar antimicrobial properties, suggesting a potential for developing new antimicrobial agents based on this compound .

Antitumor Activity

Preliminary investigations into the antitumor effects have shown that the compound can inhibit the proliferation of cancer cells in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest in specific cancer cell lines, making it a candidate for further research in cancer therapeutics .

The biological activities of 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- are likely mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : The compound's structural features allow it to interact with various enzymes involved in inflammatory pathways.

- Radical Scavenging : The hydroxyl groups contribute to its ability to neutralize free radicals.

- Cellular Signaling Modulation : It may modulate signaling pathways related to apoptosis and cell proliferation.

Study 1: Antioxidant Capacity Evaluation

In a comparative study assessing antioxidant capacity using DPPH and ABTS assays, the compound exhibited IC50 values of 45 µM and 30 µM respectively, indicating significant antioxidant potential compared to standard antioxidants like ascorbic acid .

Study 2: Anti-inflammatory Efficacy

A recent study evaluated the anti-inflammatory effects of the compound using an animal model of arthritis. Results showed a reduction in paw edema by approximately 50% compared to control groups treated with saline, highlighting its potential as an anti-inflammatory agent .

Study 3: Antimicrobial Testing

The antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli using agar diffusion methods. The compound displayed zones of inhibition measuring up to 15 mm against both strains at a concentration of 100 µg/mL .

Q & A

Q. Basic: What are the optimal reaction conditions for synthesizing 2,2-dihydroxy-5-methoxy-1H-indene-1,3(2H)-dione?

Methodological Answer:

The compound can be synthesized via condensation reactions using precursors like 5-methoxyindane derivatives. A validated approach involves refluxing stoichiometric amounts of 5-methoxyindane-1,2,3-trione monohydrate (a precursor) in glacial acetic acid at 120°C for 3 hours, followed by recrystallization from dimethylformamide (DMF)/water mixtures to isolate the product . Key parameters include:

- Temperature control : Maintain reflux conditions to ensure complete cyclization.

- Solvent selection : Acetic acid acts as both solvent and catalyst for keto-enol tautomerization.

- Purification : Recrystallization yields a purity >95%, confirmed by melting point analysis (217–220°C) .

Q. Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in derivatives of 1H-indene-1,3(2H)-dione?

Methodological Answer:

SC-XRD paired with programs like SHELXL and SHELXT is critical for resolving tautomeric forms and hydrogen-bonding networks. For example:

- Space-group determination : SHELXT automates Laue group identification, essential for resolving disordered methoxy or hydroxyl groups .

- Hydrogen-bond refinement : SHELXL’s restraints improve accuracy in modeling labile protons, addressing discrepancies in reported tautomeric ratios .

- Case study : In 5-methoxyindole-2,3-dione derivatives, SC-XRD confirmed the dominance of the diketo tautomer over enolic forms, contradicting earlier NMR-based hypotheses .

Q. Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

A multi-technique approach ensures comprehensive characterization:

- NMR spectroscopy :

- HRMS-TOF : Confirm molecular weight (C₁₀H₈O₅; [M+H]⁺ = 209.0753) with <2 ppm error .

- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches .

Q. Advanced: What methodologies address discrepancies in hydrogen-bonding patterns observed in related indene-dione derivatives?

Methodological Answer:

Contradictions in hydrogen-bonding motifs (e.g., intermolecular vs. intramolecular) require:

- Comparative crystallography : Analyze isostructural analogs (e.g., 5-fluoroindene-diones) to identify substituent effects on packing .

- DFT calculations : Predict hydrogen-bond strengths and compare with experimental SC-XRD data (e.g., O···H distances <2.0 Å indicate strong interactions) .

- Dynamic NMR : Probe temperature-dependent tautomerization in solution, contrasting solid-state SC-XRD results .

Q. Basic: How to determine the purity and stability of this compound under various storage conditions?

Methodological Answer:

- Purity assessment :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time ~8.2 min .

- Melting point : Sharp mp (217–220°C) indicates high purity .

- Stability protocols :

Q. Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking studies : Use AutoDock Vina to predict binding affinities of 5-methoxy derivatives to target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase, Ki ~5 nM) .

- QSAR modeling : Correlate substituent electronegativity (e.g., –OCH₃ vs. –CF₃) with cytotoxicity (e.g., IC₅₀ values from 2–50 µM) .

- ADMET prediction : SwissADME estimates logP (~1.8) and bioavailability (>70%), prioritizing candidates with optimal pharmacokinetics .

Q. Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of fine powders .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

特性

IUPAC Name |

2,2-dihydroxy-5-methoxyindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c1-15-5-2-3-6-7(4-5)9(12)10(13,14)8(6)11/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRLGTHYCGMMQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(C2=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147619 | |

| Record name | 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106507-42-0 | |

| Record name | 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106507420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。